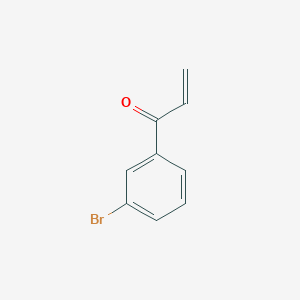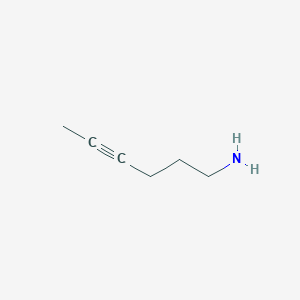
Hex-4-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-4-yn-1-amine is an organic compound with the molecular formula C6H11N. It is an alkyne derivative containing an amine functional group. This compound is characterized by a six-carbon chain with a triple bond between the fourth and fifth carbons and an amine group attached to the first carbon. This compound is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-4-yn-1-amine can be synthesized through several methods:
Alkylation of Propargylamine: One common method involves the alkylation of propargylamine with an appropriate alkyl halide under basic conditions. This reaction typically uses sodium hydride or potassium carbonate as the base.
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Hydroamination of Alkynes: Hydroamination of terminal alkynes with ammonia or primary amines in the presence of a catalyst such as gold or platinum can also yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes using robust catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Hex-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated amines using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Addition Reactions: The triple bond in this compound can undergo addition reactions with halogens, hydrogen halides, or other electrophiles to form dihaloalkanes or haloalkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Alkyl halides, sodium hydride or potassium carbonate.
Addition: Halogens, hydrogen halides.
Major Products:
Oxidation: Nitriles, carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Addition: Dihaloalkanes, haloalkenes.
Wissenschaftliche Forschungsanwendungen
Hex-4-yn-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Hex-4-yn-1-amine involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the amine group and the triple bond. The amine group can act as a nucleophile, attacking electrophilic centers in other molecules, while the triple bond can undergo addition reactions with electrophiles. These properties make this compound a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Hex-4-yn-1-amine can be compared with other similar compounds such as:
Hex-5-yn-1-amine: Similar structure but with the triple bond between the fifth and sixth carbons. It has different reactivity and applications.
Pent-4-yn-1-amine: A shorter carbon chain with the triple bond between the fourth and fifth carbons. It exhibits different physical and chemical properties.
But-3-yn-1-amine: An even shorter carbon chain with the triple bond between the third and fourth carbons. It is used in different synthetic applications.
Uniqueness: this compound’s unique structure, with the triple bond positioned between the fourth and fifth carbons, provides distinct reactivity patterns and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C6H11N |
|---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
hex-4-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h4-7H2,1H3 |
InChI-Schlüssel |
FRUQLILSTSIBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
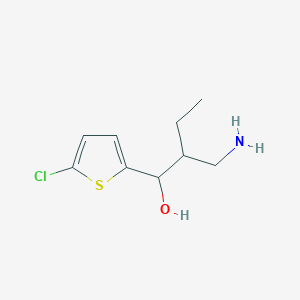
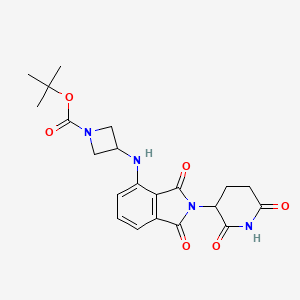
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
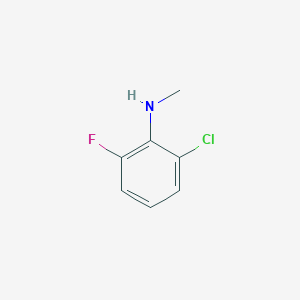
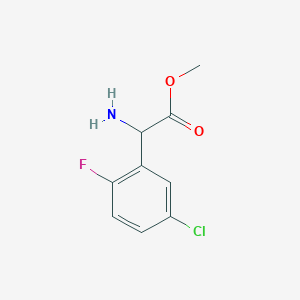
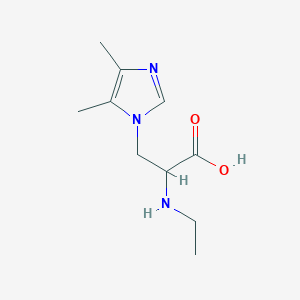
![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)
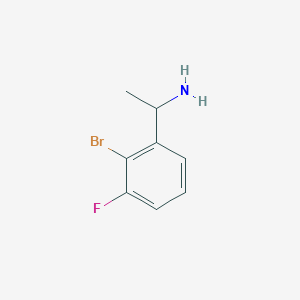
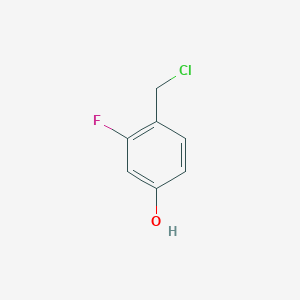
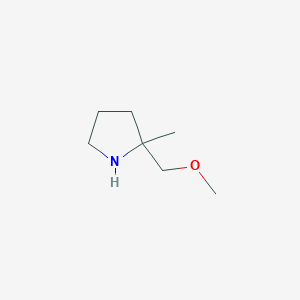
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
